5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide
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Overview
Description
5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the nicotinamide ring and a pyridazinone moiety attached via a propyl linker. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide typically involves a multi-step process:
Bromination: The starting material, nicotinamide, undergoes bromination at the 5-position using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Formation of the Propyl Linker: The brominated nicotinamide is then reacted with 3-bromopropylamine to introduce the propyl linker. This step is usually carried out in the presence of a base such as triethylamine or sodium hydroxide.
Pyridazinone Formation: The final step involves the reaction of the intermediate with 6-oxopyridazine. This can be achieved through a condensation reaction in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the pyridazinone ring, resulting in debromination or reduction to the corresponding alcohol.
Substitution: The bromine atom in the nicotinamide ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted nicotinamide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Pharmacology: Studies focus on its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetic and pharmacodynamic properties.
Biochemistry: The compound is used as a probe to study biochemical pathways and mechanisms, especially those involving nicotinamide adenine dinucleotide (NAD) metabolism.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is believed to modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)isonicotinamide: Similar structure but with an isonicotinamide moiety.
5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide: Chlorine atom instead of bromine.
5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyridine-3-carboxamide: Different positioning of the carboxamide group.
Uniqueness
5-bromo-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)nicotinamide is unique due to the specific combination of the bromine atom, nicotinamide ring, and pyridazinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-[3-(6-oxopyridazin-1-yl)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O2/c14-11-7-10(8-15-9-11)13(20)16-4-2-6-18-12(19)3-1-5-17-18/h1,3,5,7-9H,2,4,6H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEUDOHNAJIVIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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